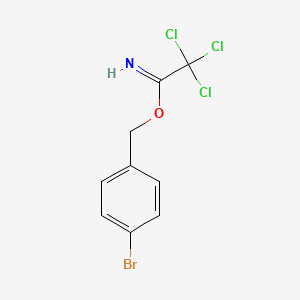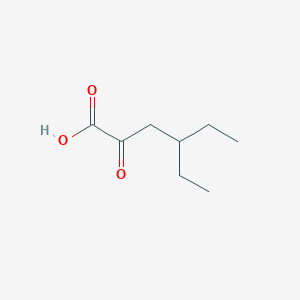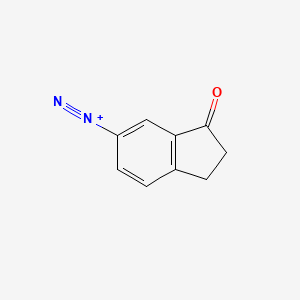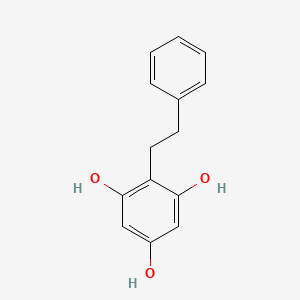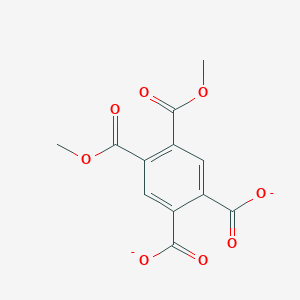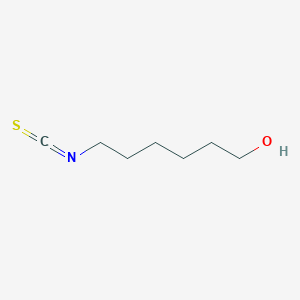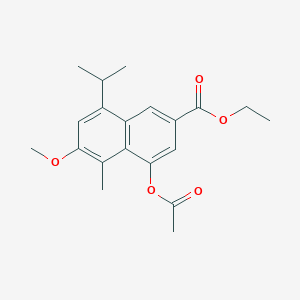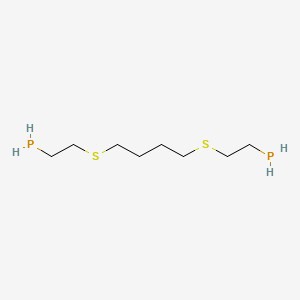![molecular formula C15H22INS B12555015 1-[1-(4-Iodothiophen-2-yl)cyclohexyl]piperidine CAS No. 142275-26-1](/img/structure/B12555015.png)
1-[1-(4-Iodothiophen-2-yl)cyclohexyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(4-Iodothiophen-2-yl)cyclohexyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives It consists of a cyclohexane ring substituted with a piperidine ring and a 4-iodothiophen-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Iodothiophen-2-yl)cyclohexyl]piperidine typically involves the following steps:
Formation of the Cyclohexylpiperidine Core: The initial step involves the formation of the cyclohexylpiperidine core through a cyclization reaction. This can be achieved by reacting cyclohexanone with piperidine in the presence of a suitable catalyst.
Introduction of the 4-Iodothiophen-2-yl Group: The next step involves the introduction of the 4-iodothiophen-2-yl group. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using 4-iodothiophene and the cyclohexylpiperidine core as starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(4-Iodothiophen-2-yl)cyclohexyl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The iodine atom in the 4-iodothiophen-2-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the compound.
Applications De Recherche Scientifique
1-[1-(4-Iodothiophen-2-yl)cyclohexyl]piperidine has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity can be explored in various assays to identify its effects on biological systems.
Medicine: Research into the compound’s pharmacological properties may reveal potential therapeutic applications, such as its use as a drug candidate for treating specific diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-[1-(4-Iodothiophen-2-yl)cyclohexyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[1-(1-Benzothiophen-2-yl)cyclohexyl]piperidine: This compound has a similar structure but with a benzothiophene group instead of a thiophene group.
Tenocyclidine: A compound with a similar cyclohexylpiperidine core but different substituents.
Uniqueness
1-[1-(4-Iodothiophen-2-yl)cyclohexyl]piperidine is unique due to the presence of the 4-iodothiophen-2-yl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
142275-26-1 |
|---|---|
Formule moléculaire |
C15H22INS |
Poids moléculaire |
375.3 g/mol |
Nom IUPAC |
1-[1-(4-iodothiophen-2-yl)cyclohexyl]piperidine |
InChI |
InChI=1S/C15H22INS/c16-13-11-14(18-12-13)15(7-3-1-4-8-15)17-9-5-2-6-10-17/h11-12H,1-10H2 |
Clé InChI |
MAWYLAMHHQHHJN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C2=CC(=CS2)I)N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2,2-dichlorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B12554946.png)
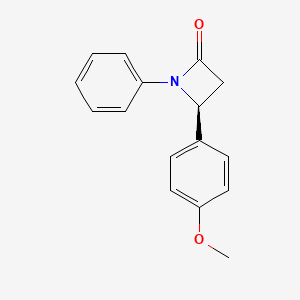
![Benzene, [3,5-bis(1,1-dimethylethyl)-1,3-cyclohexadien-1-yl]-](/img/structure/B12554963.png)
![Bis[5-(methylsulfanyl)thiophen-2-yl]methanone](/img/structure/B12554967.png)
